
2-(tert-Butylsulfonyl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is an organic compound that features a tert-butylsulfonyl group attached to an N’-hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide typically involves the hydroxysulfonylation of alkenes. One common method includes the treatment of styrene derivatives with tert-butylsulfinamide under open-air conditions, using copper sulfate as a catalyst . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields.
Industrial Production Methods
While specific industrial production methods for 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents, which are generated aerobically.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents, such as iodosylbenzene, are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LAH) is a typical reducing agent used in these reactions.
Substitution: Nucleophiles like alkoxides, enolates, and amide ions are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce the corresponding amines.
Applications De Recherche Scientifique
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide involves its ability to participate in various chemical reactions due to the presence of the tert-butylsulfonyl and N’-hydroxyacetimidamide groups. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylsulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
tert-Butylsulfonylthiophene: Known for its nucleophilic substitution reactions.
tert-Butylsulfonyl-1,3-dioxane: Studied for its conformational properties.
Uniqueness
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions under mild conditions makes it a valuable compound in both academic and industrial research.
Propriétés
Formule moléculaire |
C6H14N2O3S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
2-tert-butylsulfonyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O3S/c1-6(2,3)12(10,11)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
Clé InChI |
KIKAYOSKNCDOJL-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)S(=O)(=O)C/C(=N/O)/N |
SMILES canonique |
CC(C)(C)S(=O)(=O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)
![N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide](/img/structure/B14798855.png)
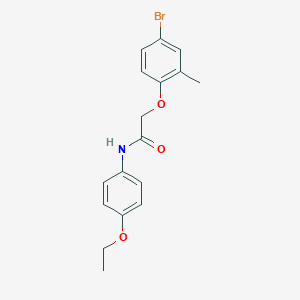
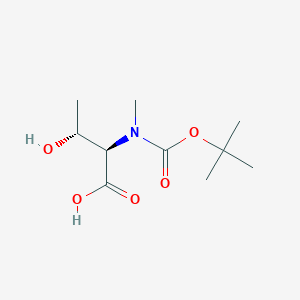
![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
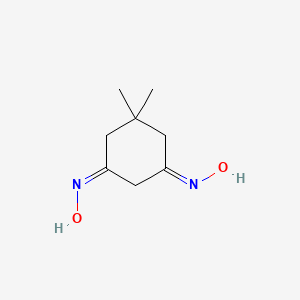
![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
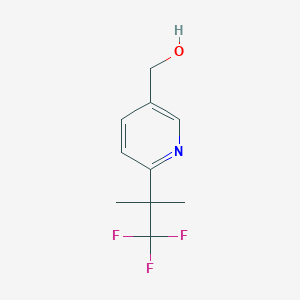

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)
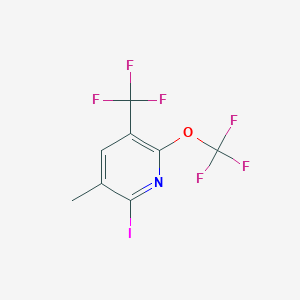
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
